molecular formula C9H5LiN2O2S B6281090 lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate CAS No. 2253632-97-0

lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B6281090
CAS No.: 2253632-97-0
M. Wt: 212.2 g/mol
InChI Key: XUFHMRAQLVKGBI-UHFFFAOYSA-M
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Description

Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a compound with significant potential in various fields of research and industry. It is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and a lithium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid with a lithium salt. One common method is to dissolve the carboxylic acid in a suitable solvent, such as ethanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.

    Material Science: It is being investigated for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in disease progression. For example, it has been shown to interact with enzymes involved in cancer cell metabolism, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,3,4-thiadiazole-2-carboxylic acid: The parent compound without the lithium ion.

    5-aryl-1,3,4-thiadiazoles: Compounds with different aryl groups instead of the phenyl group.

    1,3,4-thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.

Uniqueness

Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The lithium ion can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

2253632-97-0

Molecular Formula

C9H5LiN2O2S

Molecular Weight

212.2 g/mol

IUPAC Name

lithium;5-phenyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C9H6N2O2S.Li/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1

InChI Key

XUFHMRAQLVKGBI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=NN=C(S2)C(=O)[O-]

Purity

91

Origin of Product

United States

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